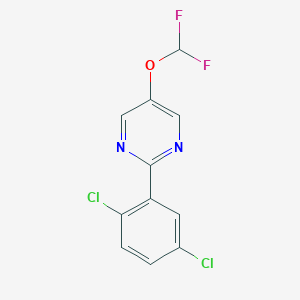
2-(2,5-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorophenylamine and difluoromethoxyacetic acid.
Formation of Intermediate: The initial step involves the reaction of 2,5-dichlorophenylamine with difluoromethoxyacetic acid under acidic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(2,5-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chlorine atoms.
科学研究应用
2-(2,5-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 2-(2,5-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with a fluorine atom instead of the difluoromethoxy group.
2,5-Dichloropyrimidine: Lacks the difluoromethoxy group, making it less complex.
2,4-Dichlorophenyl isocyanate: Contains an isocyanate group instead of the pyrimidine ring.
Uniqueness
2-(2,5-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine is unique due to the presence of both dichlorophenyl and difluoromethoxy groups, which impart distinct chemical properties and potential applications. Its combination of functional groups makes it a versatile compound for various research and industrial applications.
属性
分子式 |
C11H6Cl2F2N2O |
|---|---|
分子量 |
291.08 g/mol |
IUPAC 名称 |
2-(2,5-dichlorophenyl)-5-(difluoromethoxy)pyrimidine |
InChI |
InChI=1S/C11H6Cl2F2N2O/c12-6-1-2-9(13)8(3-6)10-16-4-7(5-17-10)18-11(14)15/h1-5,11H |
InChI 键 |
MJOKDFYGDPODRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C2=NC=C(C=N2)OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















